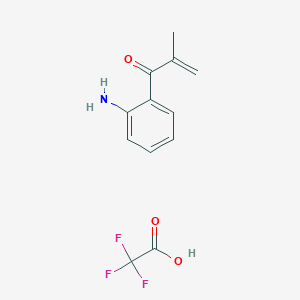

1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid

Overview

Description

1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid is a compound that combines an aromatic amine with a trifluoroacetic acid moiety

Preparation Methods

The synthesis of 1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid typically involves the reaction of 2-aminophenyl derivatives with trifluoroacetic acid under controlled conditions. One common method includes the use of 2-aminophenol as a precursor, which undergoes a series of reactions including condensation and cyclization to form the desired product . Industrial production methods often employ solid-phase synthesis techniques to ensure high purity and yield .

Chemical Reactions Analysis

1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using catalytic hydrogenation or metal hydrides.

Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation agents

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetic acid moiety enhances the compound’s ability to penetrate biological membranes and reach its targets. The aromatic amine group can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid can be compared with other similar compounds such as:

2-Aminothiazole derivatives: Known for their biological activities, including antimicrobial and anticancer properties.

Benzoxazole derivatives: These compounds are widely used in medicinal chemistry for their diverse biological activities.

Pyrrolidine derivatives: Commonly used in drug discovery due to their versatile biological profiles.

The uniqueness of this compound lies in its combination of an aromatic amine with a trifluoroacetic acid moiety, which imparts distinct chemical and biological properties.

Biological Activity

1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid, is an organic compound with significant potential in medicinal chemistry. This compound, characterized by its unique structure and functional groups, has been the subject of various studies exploring its biological activity. This article reviews the biological properties of this compound, including its antibacterial, antifungal, and anticancer activities, supported by data tables and case studies.

Chemical Formula: C₁₂H₁₂F₃NO₃

Molecular Weight: 275.23 g/mol

IUPAC Name: 1-(2-aminophenyl)-2-methylprop-2-en-1-one; trifluoroacetic acid

Appearance: Powder

Storage Temperature: 4 °C

Biological Activity Overview

The biological activities of this compound have been investigated in various studies:

Antibacterial Activity

Several studies have demonstrated the antibacterial properties of this compound against both Gram-positive and Gram-negative bacteria. For instance, it was found to exhibit significant inhibition against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Bacillus subtilis | 10 | 100 |

Antifungal Activity

The compound also showed promising antifungal activity. In vitro assays indicated effectiveness against common fungal strains such as Candida albicans and Aspergillus flavus.

| Fungal Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Candida albicans | 14 | 100 |

| Aspergillus flavus | 11 | 100 |

Anticancer Activity

Research has indicated that this compound may possess anticancer properties, particularly in inhibiting the proliferation of cancer cells. A study conducted on human cancer cell lines revealed a dose-dependent reduction in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

The biological activity of this compound is attributed to its ability to interact with cellular targets. It is believed to inhibit key enzymes involved in bacterial cell wall synthesis and disrupt fungal cell membrane integrity. Additionally, its anticancer effects may result from the induction of apoptosis in malignant cells through the activation of specific signaling pathways.

Case Studies

- Antibacterial Study : A recent study evaluated the antibacterial efficacy of various derivatives of this compound against clinical isolates. The results indicated that modifications to the amino group significantly enhanced antibacterial potency.

- Antifungal Research : Another investigation focused on the antifungal potential against Candida species. The study highlighted that the trifluoroacetic acid moiety contributed to increased membrane permeability in fungal cells.

- Anticancer Research : In vitro studies using MCF-7 breast cancer cells showed that treatment with this compound led to a significant decrease in cell viability and increased apoptosis markers compared to control groups.

Properties

IUPAC Name |

1-(2-aminophenyl)-2-methylprop-2-en-1-one;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO.C2HF3O2/c1-7(2)10(12)8-5-3-4-6-9(8)11;3-2(4,5)1(6)7/h3-6H,1,11H2,2H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIJMVSLKVQMPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)C1=CC=CC=C1N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.